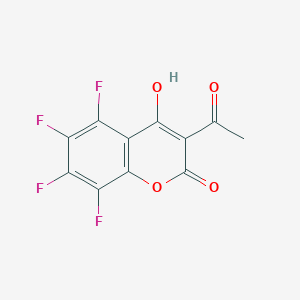
3-Acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one is a fluorinated derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of acetyl and hydroxy groups, along with four fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one typically involves the reaction of 5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one with acetylating agents. One common method involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines and hydrazines.
Condensation Reactions: The acetyl group can participate in condensation reactions with hydrazines to form pyrazole derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as methylamine and phenylhydrazine are commonly used.
Condensation Reactions: Hydrazines and anilines are used as reagents.
Major Products Formed
Substitution Reactions: Methylammonium 3-acetyl-5,6,7,8-tetrafluoro-2-oxo-2H-chromen-4-olate.
Condensation Reactions: 5,6,7,8-tetrafluoro-3-(1-hydrazino)ethylidenebenzopyran-2,4-diones and 6,7,8-trifluoro-5-hydroxybenzopyrano[2,3-c]pyrazol-4-ones.
Scientific Research Applications
3-Acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The compound can undergo keto-enol tautomerism, which allows it to interact with nucleophilic centers in enzymes and proteins. This interaction can inhibit enzyme activity, leading to various biological effects . For example, it can inhibit vitamin K epoxide reductase, thereby affecting blood clotting processes .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrafluoro-4-hydroxy-2H-chromen-2-one: Lacks the acetyl group but shares similar fluorination and hydroxy functionalities.
3-Acetyl-7-hydroxy-2H-chromen-2-one: Similar structure but lacks the fluorine atoms.
Uniqueness
3-Acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one is unique due to the presence of both acetyl and multiple fluorine atoms, which enhance its reactivity and biological activity. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
CAS No. |
209736-57-2 |
|---|---|
Molecular Formula |
C11H4F4O4 |
Molecular Weight |
276.14 g/mol |
IUPAC Name |
3-acetyl-5,6,7,8-tetrafluoro-4-hydroxychromen-2-one |
InChI |
InChI=1S/C11H4F4O4/c1-2(16)3-9(17)4-5(12)6(13)7(14)8(15)10(4)19-11(3)18/h17H,1H3 |
InChI Key |
NZSQIIGIIDEAKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C(=C(C(=C2F)F)F)F)OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















